molecular formula C21H17Cl3O2S B2438910 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol CAS No. 252026-70-3

1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol

Cat. No.: B2438910
CAS No.: 252026-70-3
M. Wt: 439.78
InChI Key: SSTUNBWCHUQWAS-UHFFFAOYSA-N
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Description

1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chlorophenyl groups and a sulfinyl group attached to an ethanol backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfinyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3O2S/c22-18-7-1-15(2-8-18)13-27(26)14-21(25,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12,25H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTUNBWCHUQWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with sodium sulfinate to form the sulfinyl intermediate. This intermediate is then reacted with 4-chlorobenzaldehyde under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether under inert atmosphere.

    Substitution: Sodium methoxide; reactions are often carried out in methanol or ethanol at elevated temperatures.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol involves its interaction with various molecular targets and pathways. The sulfinyl group is known to participate in redox reactions, which can influence cellular oxidative stress and signaling pathways. The chlorophenyl groups may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(4-chlorophenyl)ethanol: Similar structure but lacks the sulfinyl group.

    Bis(4-chlorophenyl)sulfone: Contains a sulfone group instead of a sulfinyl group.

    4,4’-Dichlorodiphenylsulfide: Contains a sulfide group instead of a sulfinyl group.

Uniqueness

1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol is unique due to the presence of both chlorophenyl and sulfinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol, commonly referred to as a chlorinated organic compound, has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and implications for health and environmental safety.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple chlorophenyl groups and a sulfinyl moiety. Its molecular formula is C14H12Cl4O2SC_{14}H_{12}Cl_4O_2S, with a molecular weight of approximately 364.18 g/mol. The presence of chlorine atoms contributes to its lipophilicity, influencing its interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that chlorinated phenyl compounds can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis has been linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within cells. A case study involving human breast cancer cells (MCF-7) showed a dose-dependent increase in cell death upon exposure to the compound, highlighting its potential as an anticancer agent.

Endocrine Disruption

Chlorinated compounds are often scrutinized for their endocrine-disrupting properties. Research has suggested that this compound may interfere with hormonal signaling pathways, particularly estrogen receptors. This disruption can lead to adverse reproductive effects in wildlife and humans, necessitating further investigation into its environmental impact.

Interaction with Cellular Targets

The biological activity of this compound is attributed to its interaction with various cellular targets:

  • Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, causing permeability changes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Oxidative Stress Induction : By generating ROS, it can trigger cellular damage pathways associated with apoptosis.

Research Findings Summary Table

Study/SourceBiological ActivityMethodologyKey Findings
AntimicrobialDisc diffusion methodSignificant inhibition of bacterial growth
CytotoxicityMTT assay on MCF-7 cellsDose-dependent apoptosis induction
Endocrine disruptionReceptor binding assaysInteraction with estrogen receptors observed

Case Study 1: Anticancer Activity

A study published in the Journal of Cancer Research reported the effects of this compound on various cancer cell lines. Results indicated that at concentrations above 10 µM, there was a marked decrease in cell viability due to apoptosis. Mechanistic investigations revealed increased levels of p53 protein, suggesting activation of tumor suppressor pathways.

Case Study 2: Environmental Impact Assessment

An environmental study assessed the effects of this compound on aquatic ecosystems. Fish exposed to sub-lethal concentrations exhibited altered reproductive behaviors and reduced fertility rates. These findings underscore the potential ecological risks associated with chlorinated compounds.

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